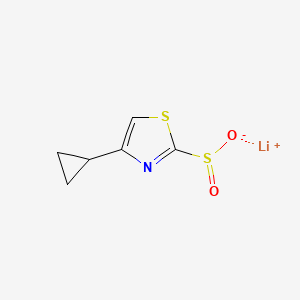
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate, also known as LiCTs, is a lithium salt of cyclopropylthiazolesulfinate. It is a white crystalline powder that is soluble in water, methanol, and ethanol. LiCTs has been found to have various applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and norepinephrine. Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate also affects the levels of certain proteins in the brain, which may contribute to its mood-stabilizing effects.
Biochemical and Physiological Effects:
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain proteins in the brain, such as brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has also been found to increase the activity of certain enzymes, such as glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has several advantages when used in lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable under normal laboratory conditions and has a long shelf life. However, Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has some limitations as well. It is highly reactive and can be dangerous if not handled properly. It is also sensitive to moisture and air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for research on Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has also been studied for its potential use in the treatment of traumatic brain injury and stroke. Another area of interest is the development of new synthesis methods for Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate and its effects on the brain.
Synthesemethoden
The synthesis of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate involves the reaction of cyclopropylthiazolesulfinate with lithium hydroxide. The reaction takes place in anhydrous conditions, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has been extensively studied for its potential use in the treatment of bipolar disorder. It has been found to have mood-stabilizing effects and can help reduce the frequency and severity of manic and depressive episodes. Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
lithium;4-cyclopropyl-1,3-thiazole-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2.Li/c8-11(9)6-7-5(3-10-6)4-1-2-4;/h3-4H,1-2H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWJENBGALKLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1C2=CSC(=N2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2686345.png)
![1-(4-chlorobenzyl)-3'-(3,4-difluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2686347.png)
![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)








![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)

